Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 3350-13-8
VCID: VC0557002
InChI: InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1
SMILES: CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Molecular Formula:
Molecular Weight: 533.71

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

CAS No.: 3350-13-8

Cat. No.: VC0557002

Molecular Formula:

Molecular Weight: 533.71

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate - 3350-13-8

Specification

CAS No. 3350-13-8
Molecular Weight 533.71
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1
SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identification and Nomenclature

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is registered in chemical databases with specific identifiers that facilitate its tracking and characterization in scientific literature. The compound represents a salt formed between a protected amino acid and dicyclohexylamine.

Registry Information and Identifiers

The compound is cataloged in various chemical databases with the following identifiers:

ParameterValue
PubChem CID49853427
CAS Registry Number3350-13-8
IUPAC NameN-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Molecular FormulaC29H47N3O6
Molecular Weight533.7 g/mol
InChI KeyCYMIEBREXUYHGN-ZOWNYOTGSA-N

Chemical Structure and Properties

Structural Components

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate consists of two primary components:

  • (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid - A protected form of diaminobutyric acid

  • Dicyclohexylamine - A secondary amine that forms a salt with the acid component

The compound features several key structural elements:

  • An (S)-configured alpha-amino acid backbone

  • A benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino function

  • A tert-butoxycarbonyl (Boc) group protecting the gamma-amino function

  • Two cyclohexyl rings connected to a nitrogen atom in the dicyclohexylamine counterion

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its complex structure and the presence of multiple functional groups:

PropertyValue/Description
Physical StateSolid
Molecular Weight533.7 g/mol
Canonical SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Isomeric SMILESCC(C)(C)OC(=O)NCCC@@HNC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Component CompoundsCID 7019789 ((S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid)
Stereochemistry(S) configuration at the alpha-carbon of the amino acid

These properties are critical considerations for researchers using this compound in organic synthesis and peptide chemistry .

Structural Analysis and Protective Groups

Significance of Protective Groups

The compound contains two distinct protective groups that serve crucial functions in peptide synthesis and organic chemistry:

Benzyloxycarbonyl (Z or Cbz) Group

The benzyloxycarbonyl group protects the alpha-amino function of the amino acid. This protection is essential during peptide coupling to prevent undesired side reactions. The Z group is typically removed by catalytic hydrogenolysis or strong acidic conditions such as hydrogen bromide in acetic acid.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl group protects the gamma-amino function. The Boc group is acid-labile and can be selectively removed using trifluoroacetic acid or other acidic conditions while leaving the Z group intact. This orthogonal protection strategy allows for selective deprotection in multistep syntheses.

Structural Implications for Reactivity

The presence of both Z and Boc protective groups imparts specific chemical behaviors to the compound:

  • The protected amino groups cannot participate in nucleophilic reactions, ensuring selective reactivity at the carboxylic acid function.

  • The dicyclohexylamine counterion forms a salt with the carboxylic acid, improving the stability and crystallinity of the compound.

  • The orthogonal protection scheme allows for selective deprotection, enabling controlled sequential reactions in complex synthetic routes .

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves a multi-step process starting from diaminobutyric acid:

  • Protection of the alpha-amino group with benzyloxycarbonyl chloride

  • Protection of the gamma-amino group with di-tert-butyl dicarbonate

  • Formation of the dicyclohexylamine salt to improve stability and crystallinity

Starting Materials and Precursors

The key starting materials for this synthesis include:

Starting MaterialRole in Synthesis
L-2,4-Diaminobutyric acidCore amino acid structure
Benzyloxycarbonyl chlorideAlpha-amino protecting reagent
Di-tert-butyl dicarbonateGamma-amino protecting reagent
DicyclohexylamineSalt-forming agent

Purification Methods

The purification of this compound typically involves recrystallization techniques to obtain high-purity crystals suitable for use in peptide synthesis and other applications requiring high chemical purity.

Chemical Reactivity and Transformations

Deprotection Reactions

The compound can undergo selective deprotection reactions under different conditions:

Boc Group Removal

The Boc group can be selectively removed using:

  • Trifluoroacetic acid in dichloromethane

  • Hydrochloric acid in dioxane

  • Formic acid

This deprotection reveals the gamma-amino group while leaving the Z-protected alpha-amino group intact.

Carboxylic Acid Activation

The carboxylic acid function can be activated for peptide coupling using various reagents:

  • Carbodiimides (DCC, EDC)

  • HOBt/HBTU activation systems

  • Mixed anhydride methods

These activation methods enable the incorporation of this protected building block into larger peptide structures.

Applications in Chemical Research

Peptide Synthesis

The primary application of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is in solid-phase and solution-phase peptide synthesis. The orthogonal protection scheme allows for controlled sequential reactions, making it valuable for synthesizing peptides with complex structures.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for creating peptide-based drug candidates and bioactive molecules. The protected diaminobutyric acid residue can be incorporated into peptides to modify their biological properties and stability.

Material Science Applications

Protected amino acids like this compound can be used in the development of:

  • Biodegradable polymers

  • Chiral catalysts

  • Self-assembling peptide materials

Comparative Analysis with Similar Compounds

Comparison with Other Protected Amino Acids

CompoundProtective GroupsApplicationsRemoval Conditions
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoateZ (α-amino), Boc (γ-amino)Peptide synthesis, orthogonal protectionZ: H₂/Pd or HBr/AcOH; Boc: TFA or HCl
Fmoc-Lys(Boc)-OHFmoc (α-amino), Boc (ε-amino)Solid-phase peptide synthesisFmoc: Piperidine; Boc: TFA
Z-Orn(Boc)-OHZ (α-amino), Boc (δ-amino)Peptide synthesis, orthogonal protectionZ: H₂/Pd or HBr/AcOH; Boc: TFA or HCl
Boc-Dab(Z)-OHBoc (α-amino), Z (γ-amino)Reverse protection pattern to the title compoundBoc: TFA or HCl; Z: H₂/Pd or HBr/AcOH

This comparison highlights the unique protection pattern of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate and its relationship to other protected amino acids used in peptide chemistry.

Advantages Over Similar Compounds

The compound offers several advantages compared to similar protected amino acids:

  • The dicyclohexylamine salt form improves stability and crystallinity

  • The orthogonal Z/Boc protection scheme allows for selective chemistry

  • The (S)-configuration ensures stereochemical purity in synthesized peptides

Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key expected NMR signals include:

  • ¹H NMR: Signals for the aromatic protons of the Z group, the tert-butyl protons of the Boc group, and the cyclohexyl protons of the dicyclohexylamine counterion

  • ¹³C NMR: Signals for the carbonyl carbons of the protective groups and carboxylic acid, as well as the aromatic and aliphatic carbon signals

Mass Spectrometry

Mass spectrometry would show characteristic fragmentation patterns related to the loss of the protective groups and the dicyclohexylamine counterion.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be used to assess the purity of the compound and monitor reactions involving it.

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